Doxibetasol, a compound structurally related to doxorubicin and calcium dobesilate, has been the subject of various studies due to its potential therapeutic applications. While the provided data does not directly discuss Doxibetasol, it does provide insights into the effects of similar compounds, such as Doxium (calcium dobesilate) and Doxil (a liposomal formulation of doxorubicin), on conditions like diabetic retinopathy, glaucoma, and cancer. These studies offer a window into the possible mechanisms and applications of Doxibetasol by analogy.
Calcium dobesilate, marketed as Doxium, has been shown to reduce blood hyperviscosity and lower elevated intraocular pressure in patients with diabetic retinopathy and glaucoma12. The mechanism by which it achieves these effects includes reducing capillary fragility, microvascular hyperpermeability, and blood viscosity. This suggests that Doxibetasol may share similar vasoprotective properties.
Doxorubicin, from which Doxil is derived, has been found to inhibit PPARγ, leading to lipotoxicity by mimicking a type 2 diabetes-like condition in rodent models3. It also induces inflammatory modulation and metabolic dysregulation in diabetic skeletal muscle4. These findings could be relevant to understanding the potential side effects and limitations of Doxibetasol's use in chemotherapy.
Calcium dobesilate has been effective in treating diabetic retinopathy and glaucoma by improving retinal conditions and visual fields, as well as by stabilizing visual acuity125. These results highlight the potential of Doxibetasol in managing ocular complications associated with diabetes and high intraocular pressure.
Doxorubicin, related to Doxibetasol, is used in cancer treatment. However, its liposomal formulation, Doxil, has shown limited effectiveness due to the sequestration of doxorubicin in the lysosomal compartment, resulting in reduced bioavailability6. This suggests that while Doxibetasol may have applications in cancer therapy, its delivery method and intracellular processing are critical factors for its efficacy.
The impact of doxorubicin on metabolic pathways, such as the inhibition of adipogenesis and the shift to anaerobic glycolytic metabolism, provides insights into the potential metabolic effects of Doxibetasol34. These studies suggest that Doxibetasol could influence metabolic regulation, which may be both a therapeutic avenue and a source of side effects.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0